2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
2,2-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7-11-8-10(13-9)3-5-12-6-4-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHSFQVYDAMGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives
- Synthesis: Prepared via condensation of pentaerythritol with non-symmetrical ketones ().
- Key Differences :
2-Oxa-spiro[5.5]undecane Derivatives
2,4-Diazaspiro[5.5]undecane Derivatives
- Structure : Two nitrogen atoms (2,4-diaza) and four carbonyl groups (e.g., compound 3a: C₂₄H₂₁F₂N₂O₄ ).
- Synthesis : Regioselective [5+1] double Michael addition ().
- Key Differences :
Substituent Effects
2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Biological Activity
2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and reviews.
- Chemical Formula : CHN O
- Molecular Weight : 185.27 g/mol
- IUPAC Name : this compound
- Appearance : Liquid
- Storage Temperature : Room Temperature
Pharmacological Applications
Research indicates that derivatives of 1,9-diazaspiro[5.5]undecane, including this compound, exhibit promising biological activities:
- Pain Management : Compounds in this class have shown efficacy in pain relief and management.
- Obesity Treatment : Some studies suggest potential applications in obesity treatment through modulation of metabolic pathways.
- Psychotropic Effects : These compounds may influence psychotropic disorders by interacting with neurotransmitter systems.
- Cardiovascular Benefits : Investigations indicate possible benefits in cardiovascular health through vasodilation and other mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sigma Receptors : Recent studies highlight the role of sigma receptors in mediating the effects of spiro compounds on pain and mood disorders .
- Cell Signaling Pathways : The modulation of specific cell signaling pathways is believed to contribute to the anti-inflammatory and analgesic effects observed in preclinical models .
Study 1: Pain Relief Efficacy
A study published in Journal of Medicinal Chemistry explored the analgesic properties of several spiro compounds, including derivatives similar to this compound. The results demonstrated a significant reduction in pain response in animal models compared to controls, suggesting a viable pathway for developing new analgesics .
Study 2: Metabolic Effects
Another investigation focused on the metabolic effects of these compounds on obesity models. The findings indicated that the compound could enhance energy expenditure and reduce fat accumulation through mechanisms involving thermogenesis and appetite regulation .
Study 3: Neuropharmacological Impact
Research into the neuropharmacological impact revealed that certain derivatives exhibited anxiolytic effects in rodent models. The study suggested that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, contributing to their potential use in treating anxiety disorders .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
